4-tert-Butyl-4'-methylbenzhydrol
Overview
Description
4-tert-Butyl-4’-methylbenzhydrol is an organic compound with the molecular formula C18H22O. It is a derivative of benzhydrol, featuring a tert-butyl group and a methyl group attached to the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-methylbenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butyl-4’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 4-tert-Butyl-4’-methylbenzhydrol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-4’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butyl-4’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield secondary alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-tert-Butyl-4’-methylbenzophenone.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-tert-Butyl-4’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. For instance, its oxidation to 4-tert-butyl-4’-methylbenzophenone can influence various biochemical processes. The tert-butyl and methyl groups contribute to its steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzhydrol: Lacks the tert-butyl and methyl groups, making it less sterically hindered.
4-tert-Butylbenzyl alcohol: Contains only the tert-butyl group, lacking the additional methyl group.
4-Methylbenzhydrol: Contains only the methyl group, lacking the tert-butyl group.
Uniqueness: 4-tert-Butyl-4’-methylbenzhydrol is unique due to the presence of both tert-butyl and methyl groups, which enhance its steric hindrance and influence its chemical reactivity. This combination of substituents makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12,17,19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUNDQHVUIRYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373820 | |
Record name | 4-tert-Butyl-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406457-77-0 | |
Record name | 4-tert-Butyl-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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